molecular formula C10H7F2NO2 B2920888 5,7-Difluoro-1-methylindole-3-carboxylic acid CAS No. 1781178-25-3

5,7-Difluoro-1-methylindole-3-carboxylic acid

Cat. No.: B2920888
CAS No.: 1781178-25-3
M. Wt: 211.168
InChI Key: AQJLXVZFCHDZBT-UHFFFAOYSA-N
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Description

5,7-Difluoro-1-methylindole-3-carboxylic acid is a fluorinated indole derivative characterized by two fluorine atoms at positions 5 and 7 of the indole ring, a methyl group at position 1, and a carboxylic acid moiety at position 3. Indole derivatives are widely studied in medicinal chemistry due to their structural versatility and bioactivity. This compound’s molecular formula is estimated as C₁₀H₉F₂NO₂, with a molecular weight of ~213.18 g/mol (calculated). Its structural features suggest applications in drug discovery, particularly in targeting enzymes or receptors sensitive to fluorinated aromatic systems .

Properties

IUPAC Name

5,7-difluoro-1-methylindole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO2/c1-13-4-7(10(14)15)6-2-5(11)3-8(12)9(6)13/h2-4H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJLXVZFCHDZBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=CC(=C2)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Difluoro-1-methylindole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5,7-Difluoro-1-methylindole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Compound Name Substituents (Position) Halogen Type Molecular Weight (g/mol) Key Functional Groups Notes
This compound 5-F, 7-F, 1-CH₃, 3-COOH F ~213.18 Carboxylic acid Target compound
5-Fluoro-1H-indole-3-carboxylic acid (CAS 23077-43-2) 5-F, 3-COOH F 193.14 Carboxylic acid Single F substitution
5,7-Dichloroindole-2-carboxylic acid 5-Cl, 7-Cl, 2-COOH Cl 244.03 Carboxylic acid Higher MW, Cl substituents
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 7-Cl, 3-CH₃, 2-COOH Cl 225.63 Carboxylic acid Different substituent positions
5,7-Difluoro-2,3-dihydro-1H-indole-2-carboxylic acid 5-F,7-F, dihydro ring, 2-COOH F 199.15 Carboxylic acid Partially saturated ring
1-Cyclopropyl-6,7-difluoro-4-oxo-quinoline-3-carboxylic acid 6,7-F, 1-cyclopropyl, 4-oxo, 3-COOH F 296.24 Carboxylic acid, quinoline core Different heterocycle

Key Observations:

Halogen Effects: Fluorine’s electronegativity and small size (vs. Dichloro analogs (e.g., 5,7-Dichloroindole-2-carboxylic acid) exhibit higher molecular weights and distinct electronic properties due to chlorine’s polarizability .

Substituent Positioning: Carboxylic acid at position 3 (target compound) vs. position 2 (e.g., 5,7-Dichloroindole-2-carboxylic acid) alters hydrogen-bonding capacity and dipole moments, impacting solubility and target interactions .

Heterocycle Variations: Quinoline derivatives (e.g., 1-Cyclopropyl-6,7-difluoro-4-oxo-quinoline-3-carboxylic acid) replace the indole nitrogen with a pyridine-like system, altering aromaticity and π-stacking interactions .

Key Observations:

  • Reaction Conditions : Fluorinated indoles often require high-temperature reflux (e.g., 190°C in DMSO) and catalysts like sodium ethoxide for amidation or esterification .
  • Challenges : Introducing two fluorine atoms (as in the target compound) may necessitate selective fluorination or protective group strategies to avoid over-halogenation.

Physicochemical Properties

  • Lipophilicity: Fluorine substitutions generally increase lipophilicity (logP) compared to non-halogenated analogs, enhancing membrane permeability. However, dichloro derivatives may exhibit higher logP due to chlorine’s hydrophobic nature .
  • Acidity : The carboxylic acid at position 3 (pKa ~2-3) is more acidic than amide or ester analogs, influencing ionization at physiological pH .

Biological Activity

5,7-Difluoro-1-methylindole-3-carboxylic acid is a synthetic organic compound belonging to the indole family, characterized by its unique fluorinated structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and research findings.

Chemical Structure and Properties

The compound features two fluorine atoms at positions 5 and 7 and a carboxylic acid group at position 3. This configuration enhances its chemical stability and biological activity compared to non-fluorinated analogs. The presence of fluorine atoms increases lipophilicity, potentially improving the compound's ability to penetrate biological membranes.

Mechanisms of Biological Activity

Interaction with Biological Targets:
Research indicates that this compound interacts with various biological targets, influencing multiple biochemical pathways. These interactions can lead to significant changes in cellular functions:

  • Nuclear Receptors Activation: The compound may activate nuclear receptors that regulate gene expression related to metabolism and immune responses.
  • Signaling Pathways Modulation: It has been shown to modulate signaling pathways that are crucial for cell proliferation and apoptosis .

Metabolic Pathways:
The compound is involved in metabolic pathways associated with tryptophan metabolism, which is catalyzed by intestinal microorganisms. This relationship highlights the importance of gut microbiota in influencing the biological activity of indoles.

Research Findings

Numerous studies have evaluated the anticancer properties of indole derivatives, including this compound. The following table summarizes key findings from relevant research:

StudyCell Lines TestedIC50 Values (µM)Mechanism of Action
MCF-7 (Breast), Panc-1 (Pancreas), HT-29 (Colon), A-549 (Lung)0.95 - 1.50 (compared to doxorubicin)Induces apoptosis via caspase activation
MCF-71.35Inhibition of EGFR and CDK2
Various Cancer CellsSignificant inhibition rates (60–97%)Modulation of metabolic pathways

Case Studies

In a study evaluating a series of indole derivatives including this compound:

  • Antiproliferative Activity: The compound exhibited potent antiproliferative activity against breast cancer cell lines (MCF-7), with IC50 values comparable to doxorubicin .
  • Apoptotic Effects: Increased levels of apoptotic markers such as Caspases 3, 8, and 9 were observed, indicating a strong induction of apoptosis in cancer cells .

Antimicrobial and Antiviral Properties

In addition to its anticancer activity, the compound has shown potential antimicrobial and antiviral effects:

  • Antimicrobial Activity: Research suggests that indoles can inhibit the growth of various microbial strains, although specific data on this compound remains limited.
  • Antiviral Activity: Preliminary studies indicate potential antiviral properties through modulation of host cell responses; however, further investigations are necessary to elucidate these effects fully.

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